IDO1 Inhibitory Potency: 25-Fold Weaker than 4-Phenylimidazole Parent Scaffold
In a direct head-to-head comparison within the same study, the para-hydroxy substitution of 4-(1H-imidazol-4-yl)phenol (compound 8) reduces IDO1 inhibitory potency by approximately 25-fold relative to the unsubstituted parent scaffold 4-phenylimidazole (4-PI). This positions the 4-OH derivative as the least potent mono-hydroxylated regioisomer in the series [1].
| Evidence Dimension | IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1200 µM (1.20E+6 nM) |
| Comparator Or Baseline | 4-Phenylimidazole (4-PI): IC50 = 48 µM |
| Quantified Difference | 25-fold decrease in potency (1200 µM vs. 48 µM) |
| Conditions | Recombinant human IDO1 enzyme; 96-well microtiter plate format; pH 6.5; 37 °C (per BindingDB) / means of at least two experiments (per J. Med. Chem. Table 2) |
Why This Matters
This quantitative gap establishes 4-(1H-imidazol-4-yl)phenol as an essential negative control or specificity probe in IDO1 inhibitor screening cascades, rather than a lead-like molecule, directly impacting compound selection for enzymology studies.
- [1] Kumar S, Jaller D, Patel B, LaLonde JM, DuHadaway JB, Malachowski WP, Prendergast GC, Muller AJ. Structure based development of phenylimidazole-derived inhibitors of indoleamine 2,3-dioxygenase. J Med Chem. 2008;51(16):4968-4977 (Table 2). View Source
- [2] BindingDB Entry BDBM24677: 4-(1H-imidazol-4-yl)phenol IC50 = 1.20E+6 nM against IDO1. View Source
